N-[2-(3,5-Dimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide
CAS No.: 651733-99-2
Cat. No.: VC15906944
Molecular Formula: C18H20N2O
Molecular Weight: 280.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651733-99-2 |
|---|---|
| Molecular Formula | C18H20N2O |
| Molecular Weight | 280.4 g/mol |
| IUPAC Name | N-[2-(3,5-dimethylphenyl)-1,3-dihydroisoindol-5-yl]acetamide |
| Standard InChI | InChI=1S/C18H20N2O/c1-12-6-13(2)8-18(7-12)20-10-15-4-5-17(19-14(3)21)9-16(15)11-20/h4-9H,10-11H2,1-3H3,(H,19,21) |
| Standard InChI Key | QTUVLGFZCFEDAP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1)N2CC3=C(C2)C=C(C=C3)NC(=O)C)C |
Introduction
N-[2-(3,5-Dimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide is a complex organic compound with the molecular formula C18H20N2O and a molecular weight of approximately 280.4 g/mol . This compound features an isoindole moiety, which is known for its diverse biological activities, including potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Synthesis and Reaction Conditions
The synthesis of N-[2-(3,5-Dimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide typically involves multi-step synthetic routes. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific reaction conditions depend on the desired transformation and may involve controlled temperatures and solvents like dimethylformamide or acetic acid.
Biological Activities and Potential Applications
Research indicates that compounds similar to N-[2-(3,5-Dimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide exhibit significant biological activities, including potential anticancer and antimicrobial effects. The mechanism of action is believed to involve interference with cellular processes, possibly through interactions with specific proteins or enzymes involved in cell proliferation and survival.
| Compound | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-[2-(3,5-Dimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide | Isoindole core with acetamide group | Potential anticancer and antimicrobial | Specific substitution pattern |
| N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide | Isoindole core with dioxo substituents | Anticancer | Dioxo group enhances reactivity |
| 3-Oxoisoindole derivatives | Similar isoindole structure | Antimicrobial | Varying substituents affect activity |
Research Findings and Future Directions
Studies on N-[2-(3,5-Dimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide's interactions with biological targets are crucial for understanding its pharmacological profile. Interaction studies may focus on identifying specific proteins or enzymes involved in cell proliferation and survival. Further research is needed to explore its potential dual activity against both cancer and microbial targets, which could offer advantages in drug development compared to other similar compounds.
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